molecular formula C18H36P2 B148248 (S,S)-Et-BPE CAS No. 136779-27-6

(S,S)-Et-BPE

Cat. No.: B148248
CAS No.: 136779-27-6
M. Wt: 314.4 g/mol
InChI Key: QOLRLVPABLMMKI-XSLAGTTESA-N
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Description

(S,S)-Et-BPE, or (S,S)-Ethyl-Bisphosphine Ethane, is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-Ethyl-Bisphosphine Ethane typically involves the reaction of a chiral diol with a phosphorus-containing reagent. One common method is the reaction of (S,S)-1,2-diphenylethane-1,2-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphorus reagent. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (S,S)-Ethyl-Bisphosphine Ethane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S,S)-Ethyl-Bisphosphine Ethane undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atoms in (S,S)-Ethyl-Bisphosphine Ethane can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often serving as a ligand in catalytic hydrogenation processes.

    Substitution: (S,S)-Ethyl-Bisphosphine Ethane can undergo substitution reactions where one or both of the phosphorus atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are often used in reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic substrates, often with high enantioselectivity.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

(S,S)-Ethyl-Bisphosphine Ethane has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: (S,S)-Ethyl-Bisphosphine Ethane is employed in the development of drugs that require high enantioselectivity in their synthesis.

    Industry: It is used in the production of fine chemicals and agrochemicals, where precise control over stereochemistry is crucial.

Mechanism of Action

The mechanism by which (S,S)-Ethyl-Bisphosphine Ethane exerts its effects is primarily through its role as a chiral ligand. It coordinates to metal centers in catalytic complexes, inducing chirality and enabling the selective formation of one enantiomer over the other. The molecular targets are typically transition metal catalysts, and the pathways involved include the formation of metal-ligand complexes that facilitate various catalytic transformations.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-Ethyl-Bisphosphine Ethane: The enantiomer of (S,S)-Ethyl-Bisphosphine Ethane, used in similar applications but induces the opposite enantiomeric preference.

    (S,S)-Diphenyl-Bisphosphine Ethane: A similar chiral ligand with phenyl groups instead of ethyl groups, offering different steric and electronic properties.

    (S,S)-Bis(diphenylphosphino)butane: Another chiral diphosphine ligand with a longer carbon chain, used in asymmetric catalysis.

Uniqueness

(S,S)-Ethyl-Bisphosphine Ethane is unique due to its specific steric and electronic properties, which make it highly effective in inducing enantioselectivity in a wide range of catalytic reactions. Its relatively simple structure compared to other chiral ligands also makes it easier to synthesize and handle in laboratory and industrial settings.

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRLVPABLMMKI-XSLAGTTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1CCP2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577045
Record name (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136779-27-6
Record name Et-bpe, (S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ET-BPE, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGD5P7X3R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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